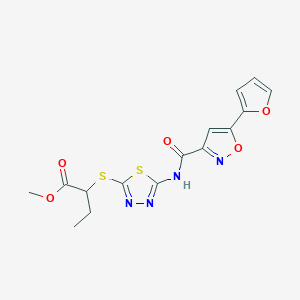

![molecular formula C6H4N2O2S B2588997 1H-thieno[3,2-c]pyrazole-5-carboxylic acid CAS No. 1313726-01-0](/img/structure/B2588997.png)

1H-thieno[3,2-c]pyrazole-5-carboxylic acid

Übersicht

Beschreibung

1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has an average mass of 168.173 Da and a monoisotopic mass of 167.999344 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused with a thiophene ring . The exact 3D structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . Its exact physical and chemical properties, such as melting point, solubility, and stability, may be found in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

1H-thieno[3,2-c]pyrazole-5-carboxylic acid derivatives have been explored for their antimicrobial properties. Research has demonstrated the effectiveness of these derivatives against various microorganisms, including fungi and bacteria. The synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives has shown moderate to high antimicrobial activity against organisms such as Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Aly, 2016).

Synthesis of Heterocyclic Compounds

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which have potential applications in different fields of chemistry and pharmacology. For instance, its derivative has been used to synthesize (thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, showcasing the versatility of this chemical in creating a range of biologically active compounds (Patil et al., 2014).

Functionalization and Theoretical Studies

This compound and its derivatives have been the subject of experimental and theoretical studies to understand their reaction mechanisms and potential applications in synthesis. For example, the functionalization reactions of 1H-pyrazole-3-carboxylic acid have been examined, providing insights into the chemical behavior and potential applications of these compounds in more complex chemical syntheses (Yıldırım et al., 2005).

Application in Organic Synthesis

The derivatives of this compound have been utilized in organic synthesis, demonstrating their role in constructing complex molecular structures. This includes the synthesis of novel oxadiazole, pyrazole, and pyrimidine bearing thienopyrazole moiety, highlighting its application in the development of diverse organic compounds with potential biological activities (Sophy & Abdel Reheim, 2020).

Synthesis of Novel Coordination Complexes

Research has also delved into the use of this compound derivatives in the synthesis of novel coordination complexes. These complexes have potential applications in fields such as catalysis and material science, contributing to the understanding of metal-ligand interactions in coordination chemistry (Radi et al., 2015).

Eigenschaften

IUPAC Name |

1H-thieno[3,2-c]pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)2-7-8-3/h1-2H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMXFSCEGDLKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

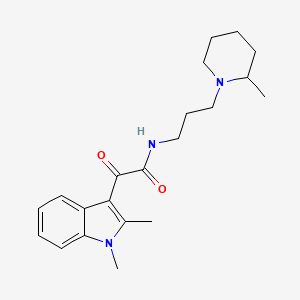

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

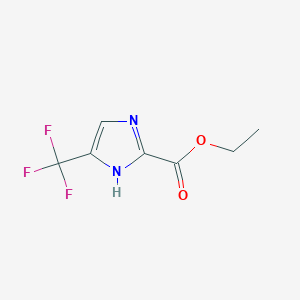

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

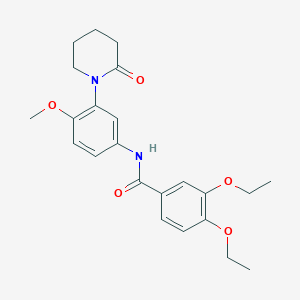

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2588920.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2588928.png)

![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)

![2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2588933.png)